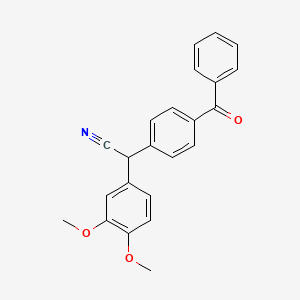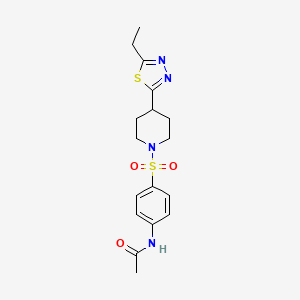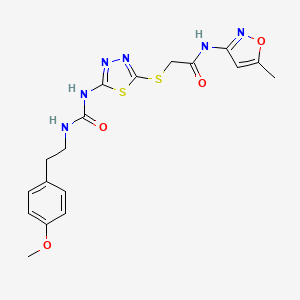![molecular formula C12H13N3 B2967858 4-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline CAS No. 1118788-14-9](/img/structure/B2967858.png)
4-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline” is a chemical compound with the molecular formula C12H13N3 and a molecular weight of 199.25 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline” consists of a cyclopenta[c]pyrazol ring attached to an aniline group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography, but such data isn’t available in the sources I found.Physical And Chemical Properties Analysis
“4-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline” is a powder that should be stored at room temperature . It has a predicted boiling point of 464.2 °C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.68 .科学的研究の応用
Electroluminescence and Photophysics
The synthesis and characterization of complexes incorporating aniline derivatives, including those related to pyrazolyl aniline structures, have shown significant promise in electroluminescence applications. For instance, complexes designed with N,N-di(3-(pyridin-2-yl)phenyl)aniline and similar molecules have demonstrated high quantum yields and cover a wide emission spectrum from blue to red. These properties are attributed to their structured emission spectra, long lifetimes, and metal-to-ligand charge-transfer characteristics, making them suitable for organic light-emitting diode (OLED) devices (Vezzu et al., 2010).
Anticancer Activity
A series of pyrazolopyrimidines, with structural resemblance to the aniline derivative , has been synthesized and evaluated for their anticancer potential. These compounds, bearing various aniline moieties, have shown significant inhibitory activity against cyclin-dependent kinases, a crucial target in cancer therapy. Some derivatives exhibited potent activity against leukemia and breast adenocarcinoma cell lines, highlighting the potential of aniline derivatives in the development of new anticancer agents (Cherukupalli et al., 2018).
Molecular Structure Analysis
Research on s-triazine derivatives incorporating pyrazole and aniline moieties has provided valuable insights into their molecular structure. X-ray crystallography combined with Hirshfeld and DFT calculations has been employed to understand the intermolecular interactions and electronic properties of such compounds. This analytical approach has applications in the design of materials with specific physical and chemical properties, including those related to 4-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline (Shawish et al., 2021).
Green Chemistry Applications
Aniline derivatives have been synthesized via environmentally benign methods, showcasing their potential in biological, pharmacological, and optical applications. One such method involves the use of silica nanoparticles as a catalyst for the multicomponent synthesis of polysubstituted aniline derivatives. This approach not only emphasizes the versatility of aniline derivatives in various applications but also aligns with the principles of green chemistry (Banerjee et al., 2011).
Fluorophores and Photophysical Properties
2-(Pyrazolyl)aniline chelates of diphenylboron, related to the compound of interest, have been synthesized and characterized for their photophysical properties. These compounds, known as BORAZANs, exhibit tunable fluorescence emissions based on the substituents attached to the aniline ring. Their high quantum yields and ability to emit in different regions of the spectrum make them potential candidates for applications in optical materials and biological imaging (Liddle et al., 2007).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
特性
IUPAC Name |
4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-9-6-4-8(5-7-9)12-10-2-1-3-11(10)14-15-12/h4-7H,1-3,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZFAZMQNZCDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1118788-14-9 |
Source


|
| Record name | 4-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Amino-N-[2-(diethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2967777.png)

![2-(ethylsulfanyl)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2967779.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2967785.png)
![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2967789.png)
![2-((4-bromobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2967790.png)



![Ethyl 4-[4-[(4-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2967798.png)